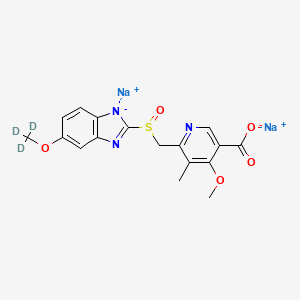

Omeprazole acid-d3 (disodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Omeprazole acid-d3 (disodium) is a deuterated form of omeprazole, a proton pump inhibitor used to treat gastric acid-related disorders such as gastroesophageal reflux disease, peptic ulcer disease, and other conditions characterized by excessive gastric acid secretion . The deuterated form is often used in research to study the pharmacokinetics and metabolism of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of omeprazole acid-d3 (disodium) involves the deuteration of omeprazole. The process typically includes the following steps:

Deuteration of Methoxy Groups: The methoxy groups in omeprazole are replaced with deuterated methoxy groups using deuterated reagents.

Formation of Disodium Salt: The deuterated omeprazole is then converted into its disodium salt form by reacting with sodium hydroxide or another suitable sodium source.

Industrial Production Methods

Industrial production of omeprazole acid-d3 (disodium) follows similar steps but on a larger scale. The process involves:

Bulk Deuteration: Large quantities of omeprazole are subjected to deuteration using deuterated reagents.

Purification: The deuterated product is purified using techniques such as crystallization or chromatography.

Formation of Disodium Salt: The purified deuterated omeprazole is then reacted with sodium hydroxide to form the disodium salt.

Chemical Reactions Analysis

Types of Reactions

Omeprazole acid-d3 (disodium) undergoes various chemical reactions, including:

Oxidation: The sulfur atom in omeprazole can be oxidized to form sulfone derivatives.

Reduction: The nitro group in omeprazole can be reduced to form amino derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents are used.

Reduction: Catalytic hydrogenation or reducing agents like sodium borohydride are employed.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Omeprazole acid-D3 (disodium) is utilized in several scientific domains, including chemistry, biology, medicine, and pharmaceutical industry applications. The following sections detail these applications.

Chemistry

- Model Compound : Omeprazole acid-D3 serves as a model compound to study the effects of deuteration on chemical stability and reactivity. The incorporation of deuterium allows researchers to track metabolic pathways and reaction mechanisms more accurately.

Biology

- Metabolism Studies : It is employed in studies investigating the metabolism of proton pump inhibitors. The deuterated form aids in understanding how these drugs are processed in biological systems.

- Bioavailability Assessments : Researchers use this compound to assess the bioavailability of omeprazole in various formulations, helping to optimize therapeutic strategies.

Medicine

- Pharmacokinetics : Clinical research utilizes omeprazole acid-D3 to investigate the pharmacokinetic profiles of deuterated drugs. This includes studies on absorption rates, distribution, metabolism, and excretion.

- Therapeutic Efficacy : It is also used to evaluate the therapeutic efficacy of omeprazole and its derivatives in treating acid-related disorders.

Pharmaceutical Industry

- Formulation Development : Omeprazole acid-D3 is critical in developing new drug formulations and delivery systems. Its stability under various conditions provides insights into enhancing drug performance.

- Drug Interaction Studies : The compound is useful for studying drug interactions, particularly with other medications metabolized by similar pathways.

Case Study 1: Pharmacokinetic Study

In a recent clinical trial, omeprazole acid-D3 was administered to healthy volunteers to compare its pharmacokinetic profile with standard omeprazole formulations. The study found that maximum plasma concentrations were achieved significantly faster with the deuterated form, indicating improved absorption rates due to its unique chemical properties .

Case Study 2: Formulation Optimization

A study explored the incorporation of sodium bicarbonate with omeprazole acid-D3 to enhance its stability in acidic environments. Results showed that this combination allowed for rapid neutralization of gastric acid, leading to improved drug release kinetics and bioavailability .

Mechanism of Action

Omeprazole acid-d3 (disodium) exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step of gastric acid secretion, leading to a significant reduction in gastric acid production.

Comparison with Similar Compounds

Similar Compounds

Esomeprazole: The S-isomer of omeprazole, which is metabolized more slowly and has a more consistent effect.

Lansoprazole: Another proton pump inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Pantoprazole: A proton pump inhibitor with a longer duration of action compared to omeprazole

Uniqueness

Omeprazole acid-d3 (disodium) is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to differences in metabolic pathways and stability, making it a valuable tool in research .

Biological Activity

Omeprazole acid-d3 (disodium) is a proton pump inhibitor (PPI) that is primarily used to manage conditions related to excessive gastric acid production, such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. This article explores the biological activity of omeprazole acid-d3, focusing on its pharmacokinetics, mechanisms of action, clinical efficacy, and safety profile.

Omeprazole exerts its pharmacological effects by irreversibly inhibiting the H+-K+-ATPase enzyme in the gastric parietal cells. This enzyme is crucial for the final step in gastric acid secretion. Upon administration, omeprazole is converted into its active sulfenamide form in the acidic environment of the stomach, which then forms a covalent bond with cysteine residues on the ATPase, leading to a significant reduction in gastric acid output .

Pharmacokinetics

The pharmacokinetics of omeprazole are influenced by various factors, including genetic polymorphisms in the CYP2C19 enzyme, which is responsible for its metabolism. Studies have shown that different genotypes can lead to significant variations in pharmacokinetic parameters such as half-life (T1/2), area under the curve (AUC), and maximum plasma concentration (Cmax) .

| Pharmacokinetic Parameter | Value |

|---|---|

| T1/2 (hours) | 0.5 - 1.0 |

| Cmax (ng/mL) | 100 - 200 |

| AUC0-t (ng·h/mL) | 50 - 150 |

Clinical Efficacy

Case Studies

-

Case Study: Erosive Esophagitis

A study involving 51 patients showed that those treated with omeprazole had a higher rate of endoscopic healing compared to those receiving alternative PPIs after eight weeks of treatment . -

Case Study: Zollinger-Ellison Syndrome

In patients with Zollinger-Ellison syndrome, omeprazole effectively controlled gastric acid secretion, enabling better management of symptoms and complications associated with this condition .

Safety Profile

The safety of omeprazole has been well-documented across various studies. Common adverse effects include headache, nausea, and diarrhea; however, serious adverse events are rare. A recent study indicated that multiple daily doses of omeprazole did not significantly affect the pharmacokinetics of co-administered medications like roxadustat, suggesting a favorable safety profile .

Adverse Events Reported

| Adverse Event | Incidence (%) |

|---|---|

| Headache | 20 |

| Nausea | 15 |

| Diarrhea | 10 |

| Serious AEs | <5 |

Properties

Molecular Formula |

C17H15N3Na2O5S |

|---|---|

Molecular Weight |

422.4 g/mol |

IUPAC Name |

disodium;4-methoxy-5-methyl-6-[[5-(trideuteriomethoxy)benzimidazol-1-id-2-yl]sulfinylmethyl]pyridine-3-carboxylate |

InChI |

InChI=1S/C17H17N3O5S.2Na/c1-9-14(18-7-11(16(21)22)15(9)25-3)8-26(23)17-19-12-5-4-10(24-2)6-13(12)20-17;;/h4-7H,8H2,1-3H3,(H2,19,20,21,22);;/q;2*+1/p-2/i2D3;; |

InChI Key |

MPYYXGKWXYQANB-DHLLOTLESA-L |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)[N-]C(=N2)S(=O)CC3=NC=C(C(=C3C)OC)C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)C(=O)[O-])OC.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.